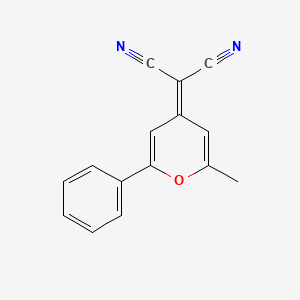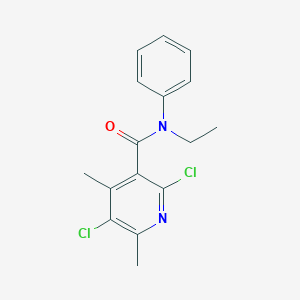![molecular formula C25H21BrN4O B5856461 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5856461.png)
1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone, also known as MBPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazones, which are known for their diverse biological activities.
Applications De Recherche Scientifique
1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to contribute to the pathogenesis of the disease. In diabetes research, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been shown to improve glucose uptake and insulin sensitivity in vitro and in vivo.
Mécanisme D'action
The mechanism of action of 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and tumor invasion. In Alzheimer's disease research, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions. In diabetes research, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been shown to activate the AMP-activated protein kinase pathway, which is involved in glucose uptake and insulin sensitivity.
Biochemical and physiological effects:
1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in tumor growth and metastasis. In Alzheimer's disease research, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to form plaques in the brain and contribute to neuronal death. In diabetes research, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has been shown to improve glucose uptake and insulin sensitivity, which are important factors in the pathogenesis of the disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone has several advantages for lab experiments, such as its high purity and stability, and its ability to inhibit various enzymes and signaling pathways. However, there are also some limitations to its use, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions is necessary to obtain reliable results.
Orientations Futures
There are several future directions for research on 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone, such as exploring its potential therapeutic applications in other diseases, elucidating its mechanism of action, and optimizing its pharmacokinetic properties. In cancer research, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone could be studied for its potential to overcome drug resistance and to inhibit metastasis. In Alzheimer's disease research, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone could be studied for its potential to prevent neuronal death and to improve cognitive function. In diabetes research, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone could be studied for its potential to prevent complications such as neuropathy and retinopathy. Additionally, the synthesis of analogues of 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone could be explored to optimize its pharmacokinetic properties and to improve its therapeutic potential.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone is a chemical compound with potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone involves the reaction of 1-(4-methoxyphenyl)ethanone and 2-(4-bromophenyl)-6-phenyl-4-pyrimidinylhydrazine in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained after purification through column chromatography. The yield of 1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone can vary depending on the reaction conditions and the purity of the starting materials.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21BrN4O/c1-17(18-10-14-22(31-2)15-11-18)29-30-24-16-23(19-6-4-3-5-7-19)27-25(28-24)20-8-12-21(26)13-9-20/h3-16H,1-2H3,(H,27,28,30)/b29-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGJLBLKALQRBC-STBIYBPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-6-phenylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![2-[4-(3-nitrophenyl)-3-butenoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5856408.png)


![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5856443.png)
![2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)
![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)

![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)